molecular formula C9H19NO B13188115 4-Amino-1-cyclobutyl-2-methylbutan-2-ol

4-Amino-1-cyclobutyl-2-methylbutan-2-ol

Cat. No.: B13188115
M. Wt: 157.25 g/mol
InChI Key: TXJISVFGYGVSPG-UHFFFAOYSA-N
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Description

4-Amino-1-cyclobutyl-2-methylbutan-2-ol is an organic compound with the molecular formula C9H19NO It is characterized by the presence of an amino group, a cyclobutyl ring, and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclobutyl-2-methylbutan-2-ol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.

    Formation of the Tertiary Alcohol: The tertiary alcohol group is formed through the reduction of a corresponding ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclobutyl-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-1-cyclobutyl-2-methylbutan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism by which 4-Amino-1-cyclobutyl-2-methylbutan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and tertiary alcohol group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbutan-2-ol: This compound shares a similar structure but lacks the cyclobutyl ring.

    Cyclobutylamine: Contains the cyclobutyl ring but lacks the tertiary alcohol group.

    2-Methyl-2-butanol: Contains the tertiary alcohol group but lacks the amino group and cyclobutyl ring.

Uniqueness

4-Amino-1-cyclobutyl-2-methylbutan-2-ol is unique due to the combination of its structural features, including the cyclobutyl ring, amino group, and tertiary alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-amino-1-cyclobutyl-2-methylbutan-2-ol

InChI

InChI=1S/C9H19NO/c1-9(11,5-6-10)7-8-3-2-4-8/h8,11H,2-7,10H2,1H3

InChI Key

TXJISVFGYGVSPG-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(CC1CCC1)O

Origin of Product

United States

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